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For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl 3-hexenoate (C₈H₁₄O₂) is an organic ester recognized for its characteristic fruity and

sweet aroma, reminiscent of pineapple and green apple. It is found naturally in various fruits

and is widely utilized as a flavoring and fragrance agent in the food, beverage, and cosmetic

industries. Beyond its sensory properties, a thorough understanding of its thermochemical data

is crucial for process design, safety assessments, and computational modeling in various

scientific and industrial applications. This technical guide provides a comprehensive overview

of the available thermochemical data for Ethyl 3-hexenoate, details the methodologies for their

determination, and presents this information in a clear, structured format for easy reference and

comparison.

Physicochemical and Thermochemical Properties
Due to a lack of extensive experimental studies, the thermochemical properties of Ethyl 3-
hexenoate are primarily based on established estimation methods. The Joback group

contribution method, a well-regarded estimation technique, has been employed to derive key

thermochemical parameters.
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The following tables summarize the known physicochemical and estimated thermochemical

properties of Ethyl 3-hexenoate.

Table 1: General and Physicochemical Properties of Ethyl 3-hexenoate

Property Value Source

Molecular Formula C₈H₁₄O₂

Molecular Weight 142.20 g/mol [1]

Appearance Colorless liquid [1]

Density 0.897 - 0.901 g/cm³ (at 20°C) [1]

Boiling Point 169-170 °C (at 760 mmHg)

Refractive Index 1.424 - 1.428 [1]

Table 2: Estimated Thermochemical Data for Ethyl 3-hexenoate

Thermochemic
al Property

Symbol
Estimated
Value

Unit Method

Standard

Enthalpy of

Formation (Ideal

Gas, 298.15 K)

ΔfH° -387.83 kJ/mol Joback Method

Standard Gibbs

Free Energy of

Formation (Ideal

Gas, 298.15 K)

ΔfG° -137.22 kJ/mol Joback Method

Ideal Gas Heat

Capacity (298.15

K)

Cp,gas 215.79 J/(mol·K) Joback Method

Note: The values presented in Table 2 are estimations derived from the Joback group

contribution method and should be used with the understanding that they are not
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experimentally determined.

Methodologies and Protocols
The determination of thermochemical data relies on a combination of experimental techniques

and computational estimation methods. While specific experimental data for Ethyl 3-
hexenoate is not readily available in the literature, this section outlines the standard protocols

for determining the key thermochemical properties presented above.

Estimation of Thermochemical Properties: The Joback
Method
The Joback method is a group-contribution technique used to predict various thermophysical

properties of organic compounds based solely on their molecular structure.[2] It assumes that

the properties of a molecule can be calculated by summing the contributions of its constituent

functional groups.

Experimental Protocol (Conceptual for Joback Method):

Molecular Structure Decomposition: The first step is to deconstruct the molecule into its

constituent functional groups as defined by the Joback method. For Ethyl 3-hexenoate
(CH₃CH₂CH=CHCH₂COOCH₂CH₃), the groups are:

2 x -CH₃ (methyl)

3 x -CH₂- (methylene)

2 x =CH- (non-ring, double bond)

1 x -COO- (ester)

Summation of Group Contributions: Each functional group has empirically derived numerical

contributions for different properties. These contributions are summed according to the

specific formulas for each property.

Standard Enthalpy of Formation (ΔfH°): ΔfH° (kJ/mol) = 68.29 + Σ (group contributions)
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Standard Gibbs Free energy of Formation (ΔfG°): ΔfG° (kJ/mol) = 53.88 + Σ (group

contributions)

Ideal Gas Heat Capacity (Cp,gas): The heat capacity is temperature-dependent and is

calculated using a polynomial equation: Cp,gas (J/(mol·K)) = Σa - 37.93 + [Σb + 0.210]T +

[Σc - 3.91 x 10⁻⁴]T² + [Σd + 2.06 x 10⁻⁷]T³ where a, b, c, and d are the group contributions

for the respective coefficients of the polynomial.

Experimental Determination of Thermochemical
Properties
The following are standard experimental methods used to determine the thermochemical

properties of organic compounds like esters.

1. Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is typically determined indirectly through the measurement

of the enthalpy of combustion using oxygen bomb calorimetry.

Experimental Protocol: Oxygen Bomb Calorimetry

Sample Preparation: A precisely weighed sample of the liquid ester is placed in a sample

holder (e.g., a crucible) within a high-pressure vessel known as a "bomb." A fuse wire is

positioned to be in contact with the sample.

Pressurization: The bomb is sealed and pressurized with a surplus of pure oxygen.

Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated

container (the calorimeter). The initial temperature of the water is recorded with high

precision.

Ignition: The sample is ignited by passing an electric current through the fuse wire.

Temperature Measurement: The temperature of the water in the calorimeter is monitored and

recorded until it reaches a maximum and then begins to cool.
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Calculation: The heat released by the combustion reaction is calculated from the

temperature change of the calorimeter system (water and bomb), which has a known heat

capacity. After applying corrections for the heat of combustion of the fuse wire and any side

reactions (e.g., formation of nitric acid), the standard enthalpy of combustion (ΔcH°) is

determined.

Hess's Law Application: The standard enthalpy of formation (ΔfH°) is then calculated from

the standard enthalpy of combustion using Hess's Law, along with the known standard

enthalpies of formation of the combustion products (CO₂ and H₂O).

2. Ideal Gas Heat Capacity (Cp,gas) and Standard Molar Entropy (S°)

Experimental determination of the ideal gas heat capacity and the standard molar entropy often

involves a combination of calorimetry and statistical mechanics based on spectroscopic data.

Experimental Protocol: Calorimetry and Spectroscopy

Low-Temperature Heat Capacity Measurement: The heat capacity of the substance in its

condensed phase (solid) is measured as a function of temperature from near absolute zero

(0 K) up to its boiling point using an adiabatic calorimeter.

Enthalpies of Phase Transitions: The enthalpies of any phase transitions (e.g., solid-solid

transitions, fusion, and vaporization) are measured calorimetrically at the respective

transition temperatures.

Calculation of Standard Molar Entropy (S°): The standard molar entropy at a given

temperature (e.g., 298.15 K) is calculated by integrating the heat capacity data from 0 K to

the desired temperature, and adding the entropies of phase transitions (ΔH_transition /

T_transition).

Spectroscopic Data Acquisition: Infrared (IR) and Raman spectroscopy are used to

determine the vibrational frequencies of the molecule.

Statistical Mechanics Calculation: The ideal gas heat capacity (Cp,gas) is calculated using

statistical mechanics. The total heat capacity is the sum of contributions from translational,

rotational, and vibrational degrees of freedom. The vibrational contribution is calculated from

the measured vibrational frequencies.
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Logical Relationships of Thermochemical Data
The fundamental thermochemical properties are interconnected through the laws of

thermodynamics. The Gibbs free energy of formation, which indicates the spontaneity of a

formation reaction, is directly related to the enthalpy of formation and the entropy of formation.
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Caption: Relationship between key thermochemical properties.

Conclusion
This technical guide provides a summary of the currently available thermochemical data for

Ethyl 3-hexenoate. While experimentally determined values are scarce, estimation methods

like the Joback method offer valuable insights into its thermodynamic properties. The detailed

methodologies for both estimation and experimental determination serve as a reference for

future research and application. A clear understanding of these properties is essential for
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professionals in research, development, and chemical engineering to effectively and safely

utilize this compound. Further experimental investigation is warranted to validate and refine the

estimated data presented herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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